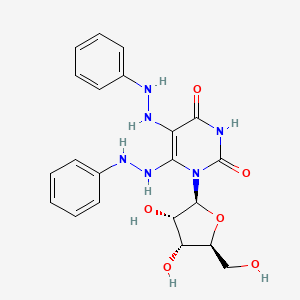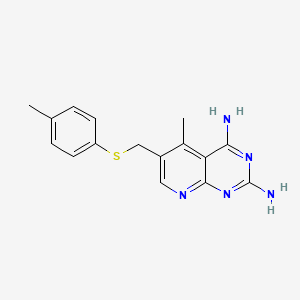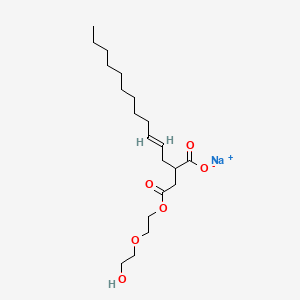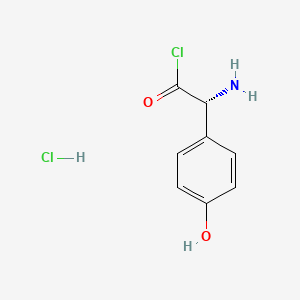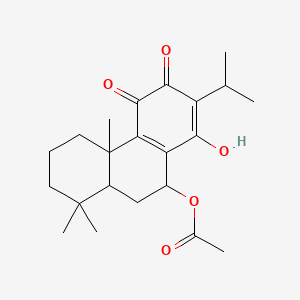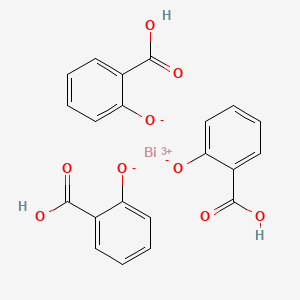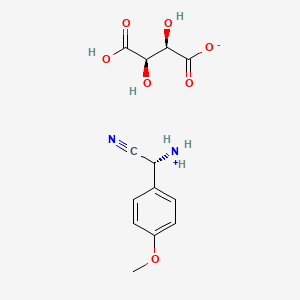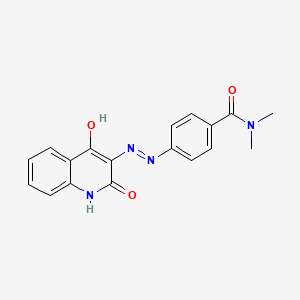
Einecs 299-421-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 299-421-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Métodos De Preparación
The preparation methods for Einecs 299-421-2 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may vary, but they typically involve controlled environments to maintain the quality of the final product .
Análisis De Reacciones Químicas
Einecs 299-421-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are carefully selected to achieve the desired products. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Einecs 299-421-2 has a wide range of scientific research applications. It is used in chemistry for various synthesis processes, in biology for studying cellular mechanisms, in medicine for developing new drugs, and in industry for manufacturing different products. Its versatility makes it a valuable compound in multiple fields .
Mecanismo De Acción
The mechanism of action of Einecs 299-421-2 involves its interaction with specific molecular targets and pathways. These interactions lead to various effects, depending on the context in which the compound is used. Understanding these mechanisms is crucial for optimizing its applications in research and industry .
Comparación Con Compuestos Similares
Einecs 299-421-2 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those listed in the EINECS inventory, which share certain chemical properties but differ in their specific applications and effects. This comparison helps in understanding the distinct advantages and limitations of this compound .
Propiedades
Número CAS |
93882-24-7 |
|---|---|
Fórmula molecular |
C20H41NO5 |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
1-[bis(2-hydroxypropyl)amino]propan-2-ol;(E)-undec-2-enoic acid |
InChI |
InChI=1S/C11H20O2.C9H21NO3/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-7(11)4-10(5-8(2)12)6-9(3)13/h9-10H,2-8H2,1H3,(H,12,13);7-9,11-13H,4-6H2,1-3H3/b10-9+; |
Clave InChI |
PYQCTDQXYOPUAC-RRABGKBLSA-N |
SMILES isomérico |
CCCCCCCC/C=C/C(=O)O.CC(CN(CC(C)O)CC(C)O)O |
SMILES canónico |
CCCCCCCCC=CC(=O)O.CC(CN(CC(C)O)CC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate](/img/structure/B12671028.png)
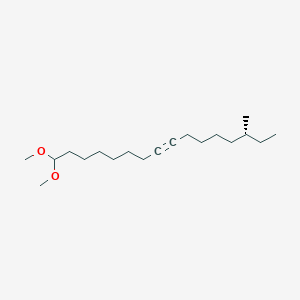
![Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate]](/img/structure/B12671039.png)
